molecular formula C17H14N2O2 B2992568 (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide CAS No. 518350-13-5

(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No.: B2992568
CAS No.: 518350-13-5
M. Wt: 278.311
InChI Key: PYDDQJWBQKITBS-UHFFFAOYSA-N
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Description

(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound with a complex structure, characterized by the presence of a cyano group, a phenoxyphenyl group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Moiety: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated nitrile under basic conditions.

    Introduction of the Phenoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

    (2E)-2-cyano-N-methyl-3-(3-phenyl)prop-2-enamide: Lacks the phenoxy group, which may affect its reactivity and applications.

    (2E)-2-cyano-N-methyl-3-(3-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a phenoxy group, potentially altering its chemical properties and biological activity.

Uniqueness: (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide is unique due to the presence of the phenoxyphenyl group, which can influence its chemical reactivity and interactions with biological targets

Properties

IUPAC Name

(E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-17(20)14(12-18)10-13-6-5-9-16(11-13)21-15-7-3-2-4-8-15/h2-11H,1H3,(H,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDDQJWBQKITBS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518350-13-5
Record name 2-CYANO-N-METHYL-3-(3-PHENOXYPHENYL)ACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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